N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-2-phenylacetamide
Description
N-(2-((5-(4-Methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-2-phenylacetamide (CAS: 849105-26-6) is a synthetic acetamide derivative featuring a 5-(4-methoxyphenyl)-substituted imidazole core linked via a thioether bridge to an ethylamine side chain and a phenylacetamide group. Its molecular formula is C19H19N3O2S with a molecular weight of 387.9 g/mol .
Properties
IUPAC Name |
N-[2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-25-17-9-7-16(8-10-17)18-14-22-20(23-18)26-12-11-21-19(24)13-15-5-3-2-4-6-15/h2-10,14H,11-13H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHMFDDKRSEIOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-2-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Acylation: The final step involves the acylation of the thioether-imidazole intermediate with phenylacetyl chloride to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-2-phenylacetamide can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced thioether derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-2-phenylacetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The thioether linkage may also play a role in the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Fluorophenyl Analogs
- N-(2-((5-(4-Fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-phenylacetamide (CAS: 897456-15-4, C19H18FN3OS, MW: 355.4 g/mol) replaces the methoxy group with fluorine.
- Compound 9 (): Features a 4-fluorophenyl and 4-methoxyphenyl on the imidazole core, coupled with a thiazol-2-yl acetamide. The thiazole ring introduces additional hydrogen-bonding sites, which may influence selectivity for cyclooxygenase (COX) enzymes .
Chlorophenyl and Bromophenyl Derivatives
- N-(2-Chlorobenzyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide (CAS: 849105-26-6, C19H17ClN3O2S, MW: 387.9 g/mol) substitutes the ethyl group with a chlorobenzyl moiety.
- Compound 9c (): Contains a 4-bromophenyl group on the thiazole ring. Bromine’s bulkiness could sterically hinder target interactions but improve halogen bonding in enzyme active sites .
Heterocyclic Modifications in the Acetamide Side Chain
Thiazole and Oxadiazole Derivatives
- 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide () replaces the imidazole with a benzofuran-oxadiazole system. Oxadiazole acts as a bioisostere for ester or amide groups, improving metabolic resistance and antimicrobial activity .
- 2-((5-(4-Fluorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (): The thiazole ring’s nitrogen and sulfur atoms enhance π-π stacking and polar interactions, critical for COX inhibition .
Benzimidazole Analogs
Sulfur Oxidation State and Chain Length
- N-(2-Methoxyethyl)-2-((5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl)thio)acetamide (CAS: 901240-45-7, C21H23N3O3S , MW: 397.5 g/mol) extends the ethyl chain to a methoxyethyl group, improving water solubility while retaining aromatic interactions .
Biological Activity
N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-2-phenylacetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. Its unique structural features, including a thioether linkage and an acetamide functional group, suggest significant potential for various biological activities, particularly in medicinal chemistry.
Structural Characteristics
The compound can be characterized by its molecular formula , which indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The imidazole ring is known for its biological significance, often found in pharmacologically active compounds.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.43 g/mol |
| CAS Number | 1207005-35-3 |
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth. The minimum inhibitory concentration (MIC) values for this compound against common bacterial strains suggest its potential as an antimicrobial agent.
Anticancer Properties
Research has demonstrated that this compound may also have anticancer activity. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including MCF-7 and A549 cells. The IC50 values indicate significant potency compared to standard chemotherapeutic agents.
| Cell Line | IC50 Value (µM) | Standard Comparison |
|---|---|---|
| MCF-7 | 5.85 | Comparable to 5-Fluorouracil |
| A549 | 3.0 | Better than pemetrexed |
The proposed mechanism of action for this compound involves its interaction with specific molecular targets, potentially acting as an enzyme inhibitor or receptor modulator. This interaction may lead to the disruption of essential cellular processes in pathogens and cancer cells.
Case Studies and Research Findings
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various derivatives of imidazole compounds, including this compound. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
- Anticancer Activity Assessment : In a comparative study involving multiple compounds with similar structures, this compound exhibited superior cytotoxicity against human cancer cell lines, emphasizing its potential as a lead compound for further development in cancer therapy.
- Enzyme Inhibition Studies : Further investigations revealed that this compound could inhibit key enzymes involved in cancer cell proliferation and survival, providing insights into its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
